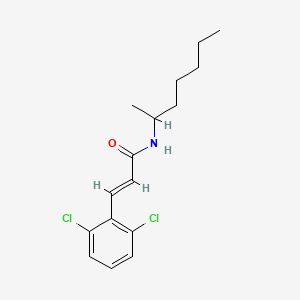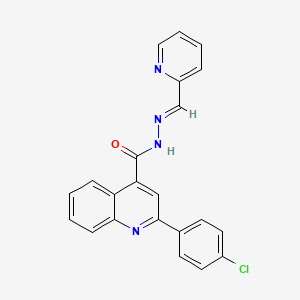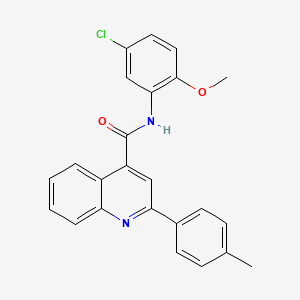
1-(3-Methylbenzyl)-4-(thiophen-2-ylsulfonyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Methylbenzyl)-4-(2-thienylsulfonyl)piperazine is a complex organic compound that features a piperazine ring substituted with a 3-methylbenzyl group and a 2-thienylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-methylbenzyl)-4-(2-thienylsulfonyl)piperazine typically involves multi-step organic reactions. One common approach is to start with the piperazine ring and introduce the 3-methylbenzyl group through a nucleophilic substitution reaction. The 2-thienylsulfonyl group can be introduced via a sulfonylation reaction using appropriate reagents such as thionyl chloride and thiophene.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-Methylbenzyl)-4-(2-thienylsulfonyl)piperazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or sulfonyl chlorides can be used under appropriate conditions (e.g., basic or acidic environments).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a ligand in biochemical assays or as a probe in molecular biology studies.
Industry: It could be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(3-methylbenzyl)-4-(2-thienylsulfonyl)piperazine would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
1-(3-Methylbenzyl)piperazine: Lacks the 2-thienylsulfonyl group, which may result in different chemical and biological properties.
4-(2-Thienylsulfonyl)piperazine: Lacks the 3-methylbenzyl group, which could affect its reactivity and interactions.
1-Benzyl-4-(2-thienylsulfonyl)piperazine: Similar structure but without the methyl group on the benzyl ring, potentially altering its properties.
Uniqueness
1-(3-Methylbenzyl)-4-(2-thienylsulfonyl)piperazine is unique due to the presence of both the 3-methylbenzyl and 2-thienylsulfonyl groups, which confer specific chemical reactivity and potential biological activity. This combination of substituents may enhance its utility in various applications compared to similar compounds.
Properties
Molecular Formula |
C16H20N2O2S2 |
|---|---|
Molecular Weight |
336.5 g/mol |
IUPAC Name |
1-[(3-methylphenyl)methyl]-4-thiophen-2-ylsulfonylpiperazine |
InChI |
InChI=1S/C16H20N2O2S2/c1-14-4-2-5-15(12-14)13-17-7-9-18(10-8-17)22(19,20)16-6-3-11-21-16/h2-6,11-12H,7-10,13H2,1H3 |
InChI Key |
TTYUYXSEUKBLDM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCN(CC2)S(=O)(=O)C3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-benzyl-7-(1,5-dimethyl-1H-pyrazol-4-yl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B10935849.png)
![[6-ethyl-1-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl](4-methylpiperidin-1-yl)methanone](/img/structure/B10935850.png)
![1-(2,3-dihydro-1H-indol-1-yl)-3-[4-(propan-2-yl)phenyl]propan-1-one](/img/structure/B10935859.png)
![3-(4-fluorophenyl)-5-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,2,4-oxadiazole](/img/structure/B10935878.png)

![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-{4-[(4-ethoxyphenyl)sulfonyl]piperazin-1-yl}ethanone](/img/structure/B10935891.png)
![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({5-[(5-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)ethanone](/img/structure/B10935892.png)
![N-(2-methoxyphenyl)-2-({5-[(5-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide](/img/structure/B10935897.png)

![2-({3-[3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B10935907.png)
![1-(2-chloro-6-fluorobenzyl)-4-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperazine](/img/structure/B10935909.png)
![6-(4-methoxyphenyl)-3-methyl-N-(1-methyl-1H-pyrazol-5-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10935917.png)
![N-cyclopentyl-3-(2-fluorophenyl)-6-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10935925.png)

